4-bromo-1-(but-3-en-1-yl)-1H-pyrazole
Overview
Description
4-Bromo-1-(but-3-en-1-yl)-1H-pyrazole is a brominated heterocyclic aromatic organic compound. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a but-3-en-1-yl group attached to the first position of the pyrazole ring. This compound is of interest in various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 1H-pyrazole and 4-bromobut-1-ene as starting materials.
Reaction Conditions: The reaction involves a nucleophilic substitution where the bromine atom in 4-bromobut-1-ene is substituted by the pyrazole ring. This reaction is usually carried out in the presence of a strong base such as sodium hydride (NaH) and a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the bromine atom or other functional groups present in the molecule.
Substitution: Substitution reactions are common, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium iodide (NaI) and aprotic solvents like acetone are employed.
Major Products Formed:
Oxidation: Formation of carboxylic acids, aldehydes, or ketones.
Reduction: Formation of bromoalkanes or other reduced derivatives.
Substitution: Formation of iodides, chlorides, or other substituted pyrazoles.
Mechanism of Action
Mode of Action
It’s known that brominated compounds often act by forming covalent bonds with proteins or nucleic acids, altering their function .
Biochemical Pathways
More research is needed to elucidate the compound’s effects on cellular processes and pathways .
Pharmacokinetics
It’s important to note that the compound’s bromine atom could potentially affect its pharmacokinetic properties, as bromine is a heavy atom that can influence a compound’s lipophilicity and membrane permeability .
Result of Action
The molecular and cellular effects of 4-bromo-1-(but-3-en-1-yl)-1H-pyrazole’s action are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and activity. For instance, the compound’s storage temperature is recommended to be 2-8°C to maintain its stability .
Scientific Research Applications
Chemistry: 4-Bromo-1-(but-3-en-1-yl)-1H-pyrazole is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the construction of various pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It is used in the development of new drugs and therapeutic agents.
Medicine: Research has shown that derivatives of this compound can exhibit significant biological activity, making it a candidate for drug development. It is used in the synthesis of compounds that target specific diseases and conditions.
Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique structure makes it valuable in various industrial applications.
Comparison with Similar Compounds
4-Bromo-1-(but-3-en-1-yl)-1H-pyrazole: Contains a pyrazole ring with a bromine atom and a but-3-en-1-yl group.
4-Bromo-1-(but-3-yn-1-yl)-1H-pyrazole: Similar structure but with a triple bond instead of a double bond.
4-Bromo-1-(but-2-en-1-yl)-1H-pyrazole: Similar structure but with a different position of the double bond.
Uniqueness: The presence of the but-3-en-1-yl group in this compound gives it unique chemical and biological properties compared to other similar compounds
Properties
IUPAC Name |
4-bromo-1-but-3-enylpyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2/c1-2-3-4-10-6-7(8)5-9-10/h2,5-6H,1,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDTUONSGEWDQGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCN1C=C(C=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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